

Application Note: Quantification of Pregnanediol in Human Serum by LC-MS/MS

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Compound of Interest

Compound Name: Pregnanediol

Cat. No.: B7821471

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Abstract

This application note describes a sensitive and specific method for the quantification of **pregnanediol** (a major metabolite of progesterone) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric conditions for the accurate determination of **pregnanediol** levels. This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this key biomarker in various physiological and pathological studies.

Introduction

Pregnanediol (5 β -pregnane-3 α ,20 α -diol) is an inactive terminal metabolite of progesterone, a critical steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] The quantification of **pregnanediol** in serum provides an indirect measure of progesterone production and metabolism.[1] Accurate measurement of **pregnanediol** is valuable for assessing ovarian activity, particularly the function of the corpus luteum, and has applications in fertility monitoring and research into hormonal imbalances.[1] While immunoassays have been traditionally used, LC-MS/MS offers superior specificity and sensitivity, enabling the simultaneous analysis of multiple analytes with minimal sample volume.[2] This note provides a detailed protocol for the robust quantification of **pregnanediol** in serum by LC-MS/MS.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of **pregnanediol** from serum.^[3]

Materials:

- Human serum samples
- Methanol (LC-MS grade)
- Internal Standard (IS) working solution (e.g., **Pregnanediol-d4**)
- Microcentrifuge tubes (1.5 mL)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

- Pipette 100 μ L of serum sample, calibrator, or quality control (QC) into a microcentrifuge tube.
- Add 200 μ L of ice-cold methanol containing the internal standard.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of reconstitution solution.

- Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography:

- System: UHPLC system
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 μ m particle size) is commonly used.[\[3\]](#)[\[4\]](#)
- Mobile Phase A: 0.1% Formic acid in water or 1 mM ammonium fluoride in water.[\[2\]](#)[\[4\]](#)
- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[\[2\]](#)[\[5\]](#)
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C
- Gradient Elution:
 - Start with 50% B
 - Linearly increase to 95% B over 5 minutes
 - Hold at 95% B for 2 minutes
 - Return to 50% B and equilibrate for 3 minutes

Tandem Mass Spectrometry:

- System: Triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often used.^[2]
- Multiple Reaction Monitoring (MRM) Transitions:
 - **Pregnanediol**: The precursor ion $[M+H]^+$ or $[M-H]^-$ is selected and fragmented. Specific product ions are then monitored. The exact m/z values will depend on the specific adduct formed.
 - Internal Standard (e.g., **Pregnanediol-d4**): Appropriate precursor and product ions for the deuterated standard are monitored.
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity for both the analyte and the internal standard.

Data Presentation

The quantitative performance of the method should be evaluated by assessing its linearity, precision, accuracy, and sensitivity. The following tables summarize typical validation data reported for similar LC-MS/MS assays for steroid hormones.^{[3][6]}

Table 1: Linearity and Sensitivity

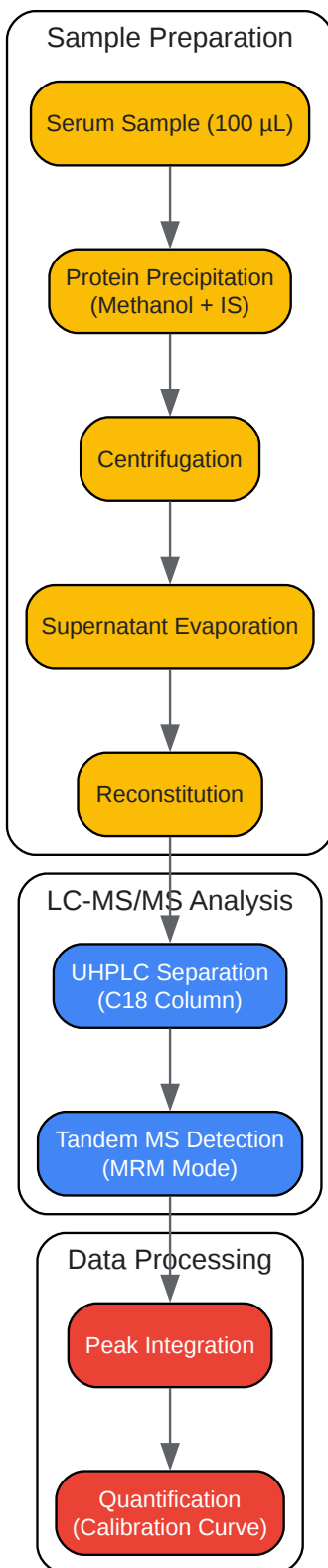
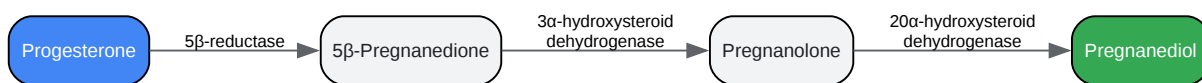
Analyte	Linear Range (ng/mL)	LLOQ (ng/mL)	R ²
Pregnanediol	0.5 - 500	0.5	>0.99

Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Pregnanediol	Low	1.5	< 10%	< 10%	90 - 110%
Medium	75	< 10%	< 10%	90 - 110%	
High	400	< 10%	< 10%	90 - 110%	

Visualizations

Progesterone Metabolism Pathway



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